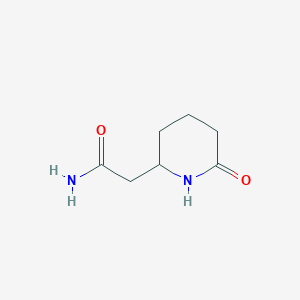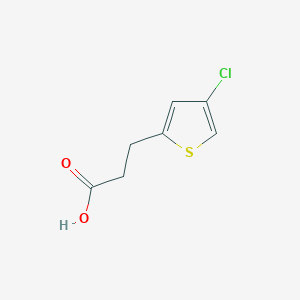
3-(4-Chlorothiophen-2-yl)propanoic acid
Descripción general
Descripción
3-(4-Chlorothiophen-2-yl)propanoic acid , also known by its IUPAC name 3-(4-chloro-2-thienyl)propanoic acid , is a chemical compound with the molecular formula C₇H₇ClO₂S . It falls under the category of organic acids and contains a chlorothiophene ring. The compound’s structure consists of a propanoic acid group attached to a thiophene ring substituted with a chlorine atom at the 4-position.
Synthesis Analysis
The synthesis of 3-(4-Chlorothiophen-2-yl)propanoic acid involves several methods, including thienylation of propanoic acid derivatives or direct chlorination of thiophene followed by carboxylation. Researchers have explored various synthetic routes to obtain this compound, aiming for high yields and purity.
Molecular Structure Analysis
The molecular structure of 3-(4-Chlorothiophen-2-yl)propanoic acid reveals its key features:
- A central propanoic acid moiety (CH₃CH₂COOH)
- A thiophene ring (C₄H₃S) with a chlorine atom (Cl) at the 4-position
Chemical Reactions Analysis
The compound can participate in several chemical reactions, including:
- Esterification : Reacting with alcohols to form esters.
- Amidation : Reacting with amines to form amides.
- Acid-Base Reactions : Interacting with bases to form salts.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (exact value varies).
- Solubility : It is soluble in organic solvents like acetone, methanol, and dichloromethane.
- Color : The compound may appear as a white to off-white powder.
Aplicaciones Científicas De Investigación
Pharmacological Review of Chlorogenic Acid
- Chlorogenic Acid (CGA) , an abundant isomer found in green coffee extracts and tea, demonstrates a variety of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA has been found to modulate lipid and glucose metabolism, suggesting potential benefits in treating metabolic disorders like diabetes and obesity (Naveed et al., 2018).
Environmental and Toxicological Studies on Phenoxy Herbicides
- A review of 2,4-D and other phenoxy herbicides focuses on their sorption to soil and organic matter, highlighting environmental behavior and the significance of soil organic matter and iron oxides as relevant sorbents for these compounds (Werner et al., 2012).
Comprehensive Reviews on Chlorogenic Acid
- Chlorogenic Acid's Role as a nutraceutical and food additive is discussed, showcasing its health-promoting properties and antimicrobial activities that benefit the food industry. This dual role underscores its potential for dietary supplements and functional foods development (Santana-Gálvez et al., 2017).
Fatty Acid Esters of 3-Monochloropropanediol
- A review on 3-MCPD esters , toxicants found in food categories, discusses their potential nephrotoxicity and testicular toxicity. The presence of 3-MCPD esters in human foods has raised food safety concerns, emphasizing the need for further understanding and management of these compounds (Gao et al., 2019).
Safety And Hazards
- Warning : The compound poses risks to health (H315, H319, H335).
- Precautions : Handle with care, avoid inhalation, and use appropriate protective equipment.
- Storage : Store at room temperature (RT).
Direcciones Futuras
Future research could explore:
- Biological Activity : Investigate its potential as a drug candidate.
- Derivatives : Synthesize derivatives for enhanced properties.
- Environmental Impact : Assess its environmental fate and toxicity.
Propiedades
IUPAC Name |
3-(4-chlorothiophen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGRDDNHSGUWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorothiophen-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



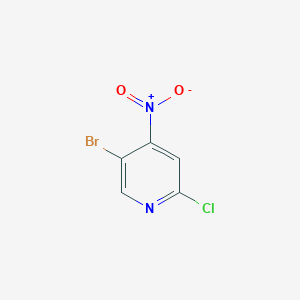
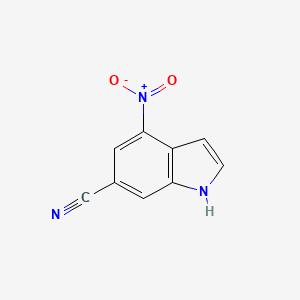
![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423412.png)
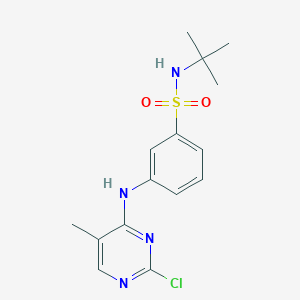
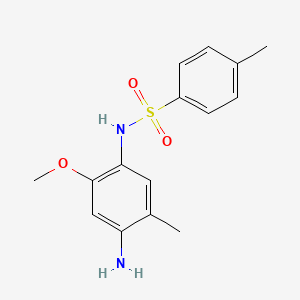
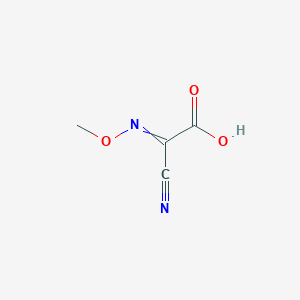
![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1423418.png)
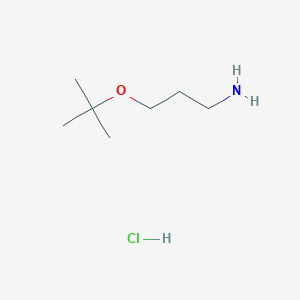
![2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1423421.png)
![3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423423.png)
![5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423424.png)
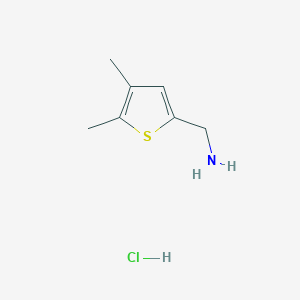
![[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol](/img/structure/B1423428.png)
